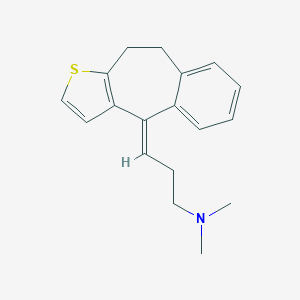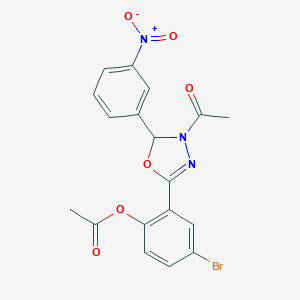![molecular formula C23H19N3O4 B228236 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicine and drug development.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, it has been shown to inhibit the activity of specific signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in medicine. Furthermore, future studies should explore the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one involves the reaction of 2-aminobenzophenone with ethyl 4-nitrophenylacetate in the presence of a base catalyst. This reaction results in the formation of an intermediate product, which is then treated with methoxybenzaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been found to have potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H19N3O4 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H19N3O4/c1-30-21-9-5-4-8-20(21)25-22(24-19-7-3-2-6-18(19)23(25)27)15-12-16-10-13-17(14-11-16)26(28)29/h2-15,22,24H,1H3/b15-12+ |
Clave InChI |
IJRURWPNDILRCB-NTCAYCPXSA-N |
SMILES isomérico |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)



